molecular formula C12H24N2 B11765154 N-cycloheptylpiperidin-4-amine CAS No. 886506-57-6

N-cycloheptylpiperidin-4-amine

Cat. No.: B11765154
CAS No.: 886506-57-6
M. Wt: 196.33 g/mol
InChI Key: WVWVYEJJBYWAOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cycloheptylpiperidin-4-amine is a compound belonging to the piperidine class of chemicals Piperidines are six-membered heterocyclic compounds containing one nitrogen atom this compound is characterized by a cycloheptyl group attached to the nitrogen atom of the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cycloheptylpiperidin-4-amine typically involves the reaction of cycloheptylamine with piperidin-4-one. One common method involves the reduction of the imine intermediate formed from the condensation of cycloheptylamine and piperidin-4-one using sodium triacetoxyborohydride as a reducing agent . The reaction is carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-cycloheptylpiperidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form N-cycloheptylpiperidin-4-one.

    Reduction: Reduction of the compound can lead to the formation of this compound derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Halogenating agents such as thionyl chloride can be used to introduce halogen atoms into the compound.

Major Products Formed

    Oxidation: N-cycloheptylpiperidin-4-one

    Reduction: Various this compound derivatives

    Substitution: Halogenated this compound derivatives

Scientific Research Applications

N-cycloheptylpiperidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-cycloheptylpiperidin-4-amine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. For example, piperidine derivatives are known to inhibit certain enzymes involved in the biosynthesis of essential biomolecules . The exact molecular pathways and targets can vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: The parent compound of N-cycloheptylpiperidin-4-amine, widely used in organic synthesis and medicinal chemistry.

    N-methylpiperidin-4-amine: A similar compound with a methyl group instead of a cycloheptyl group.

    N-cyclohexylpiperidin-4-amine: A compound with a cyclohexyl group instead of a cycloheptyl group.

Uniqueness

This compound is unique due to the presence of the cycloheptyl group, which imparts distinct steric and electronic properties. These properties can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and development in various fields.

Properties

CAS No.

886506-57-6

Molecular Formula

C12H24N2

Molecular Weight

196.33 g/mol

IUPAC Name

N-cycloheptylpiperidin-4-amine

InChI

InChI=1S/C12H24N2/c1-2-4-6-11(5-3-1)14-12-7-9-13-10-8-12/h11-14H,1-10H2

InChI Key

WVWVYEJJBYWAOQ-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)NC2CCNCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.